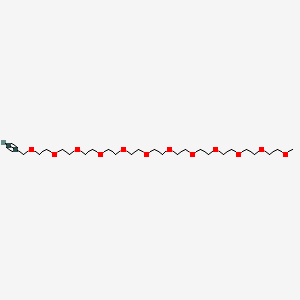
PC Azido-PEG11-NHS carbonate ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC Azido-PEG11-NHS carbonate ester is a versatile compound widely used in the field of chemical biology and drug development. It is a PEG-based linker that contains both azide and NHS ester functional groups, making it suitable for various click chemistry reactions. This compound is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in labeling primary amines on proteins and other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PC Azido-PEG11-NHS carbonate ester typically involves the reaction of PEG11-NHS with an azide-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a catalyst to facilitate the formation of the carbonate ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical synthesis using reactors designed to handle high volumes of reagents. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: PC Azido-PEG11-NHS carbonate ester undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and involves the coupling of the azide group with a strained alkyne group.
Nucleophilic Substitution: The NHS ester group can react with nucleophiles such as amines to form amide bonds.
Common Reagents and Conditions:
CuAAC: Copper(I) bromide, tris(benzyltriazolylmethyl)amine (TBTA), and a suitable solvent such as THF or water.
SPAAC: No catalyst is required, but the reaction is often performed in aqueous or organic solvents.
Nucleophilic Substitution: Amines, organic solvents, and mild reaction conditions.
Major Products Formed:
CuAAC: Triazole-linked products.
SPAAC: Triazole-linked products.
Nucleophilic Substitution: Amide-linked products.
Wissenschaftliche Forschungsanwendungen
PC Azido-PEG11-NHS carbonate ester is extensively used in scientific research due to its versatility and efficiency in click chemistry reactions. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Applied in the production of diagnostic reagents and drug delivery systems.
Wirkmechanismus
The mechanism by which PC Azido-PEG11-NHS carbonate ester exerts its effects involves its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole rings.
NHS Ester Group: Reacts with nucleophiles to form amide bonds, facilitating the conjugation of biomolecules.
Molecular Targets and Pathways:
Proteins: Targets primary amines on proteins for labeling or modification.
Nucleic Acids: Targets amine-modified nucleic acids for labeling or conjugation.
Vergleich Mit ähnlichen Verbindungen
PC Azido-PEG11-NHS carbonate ester is unique due to its dual functionality, allowing it to participate in both CuAAC and SPAAC reactions without the need for a catalyst. Similar compounds include:
Azido-PEG4-NHS carbonate ester: Shorter PEG chain, used in similar applications but with different reaction kinetics.
Azido-PEG20-NHS carbonate ester: Longer PEG chain, providing increased solubility and flexibility in applications.
Eigenschaften
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N6O21/c1-34(68-42(52)69-47-40(50)5-6-41(47)51)35-32-37(55-2)38(33-36(35)48(53)54)67-9-3-4-39(49)44-7-10-56-12-14-58-16-18-60-20-22-62-24-26-64-28-30-66-31-29-65-27-25-63-23-21-61-19-17-59-15-13-57-11-8-45-46-43/h32-34H,3-31H2,1-2H3,(H,44,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWNHKFTJAJEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N6O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
993.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














